3-(3-Methyloxetan-3-yl)prop-2-ynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methyloxetan-3-yl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-7(4-10-5-7)3-2-6(8)9/h4-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCBGIRXWJQGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241142-47-0 | |
| Record name | 3-(3-methyloxetan-3-yl)prop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 3 3 Methyloxetan 3 Yl Prop 2 Ynoic Acid and Analogues
Construction of the Oxetane (B1205548) Ring System with Defined Substitution Patterns
The inherent ring strain of the oxetane core necessitates robust cyclization strategies for its efficient synthesis. acs.org For 3,3-disubstituted oxetanes, such as the 3-methyl-3-substituted precursor required for the target molecule, several effective methods have been developed.
Contemporary Cyclization Strategies for 3-Substituted Oxetanes
Intramolecular Williamson ether synthesis remains a cornerstone for the formation of the oxetane ring. This approach typically involves the cyclization of a 1,3-halohydrin or a related substrate bearing a leaving group at one terminus and a nucleophilic oxygen at the other. For the synthesis of 3-hydroxymethyl-3-methyloxetane, a versatile precursor, the cyclization of 1,1,1-tri(hydroxylmethyl)ethane derivatives is a common strategy. For instance, treatment of 3-bromo-2,2-bis(bromomethyl)propan-1-ol can yield spirocyclic oxetane building blocks. acs.org Another prominent method involves the thermal decarboxylation of a cyclic carbonate derived from a 1,3-diol. For example, 3-hydroxymethyl-3-methyloxetane ("HMMO") can be prepared from the corresponding cyclic carbonate of 2,2-dimethyl-1,3-propanediol. google.com
More recent advancements include photoredox-catalyzed approaches and intramolecular C-H functionalization reactions, which offer milder conditions and broader functional group tolerance.
Functionalization of Oxetane-3-one Precursors
A highly convergent and widely utilized approach to 3,3-disubstituted oxetanes begins with the commercially available oxetan-3-one. This ketone serves as a versatile platform for introducing a variety of functional groups at the C3 position through standard ketone chemistry.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the olefination of oxetan-3-one. nrochemistry.comwikipedia.orgconicet.gov.archem-station.comresearchgate.net This reaction, employing a phosphonate-stabilized carbanion, allows for the stereoselective formation of α,β-unsaturated esters, which can be further elaborated. For example, the reaction of oxetan-3-one with a phosphonate (B1237965) ester of acetic acid would yield an oxetan-3-ylideneacetate, a precursor for introducing a two-carbon chain at the 3-position.
Nucleophilic additions to the carbonyl group of oxetan-3-one provide another avenue for functionalization. The addition of organometallic reagents, such as Grignard or organolithium species, followed by subsequent transformations, can install one of the required substituents at the C3 position. For instance, the addition of a protected ethynyl (B1212043) lithium species to oxetan-3-one would directly install the alkyne moiety, which after methylation and deprotection would lead to a key intermediate.
Diastereoselective and Enantioselective Approaches to Oxetane Synthesis
The development of stereoselective methods for the synthesis of chiral oxetanes is of significant interest, particularly for applications in medicinal chemistry. While the target molecule, 3-(3-methyloxetan-3-yl)prop-2-ynoic acid, is achiral, the synthesis of chiral analogues necessitates enantioselective strategies.
One established method involves the asymmetric reduction of β-haloketones to the corresponding halohydrins, followed by base-mediated cyclization. The stereochemistry of the final oxetane is controlled by the enantioselectivity of the reduction step.
More advanced catalytic asymmetric methods are also emerging. These include transition-metal-catalyzed cycloadditions and enantioselective C-H functionalization reactions that can construct the oxetane ring with high levels of stereocontrol.
Installation of the Propynoic Acid Functionality
With the 3-methyl-3-substituted oxetane core in hand, the next critical phase is the introduction of the propynoic acid side chain. This can be achieved through either direct alkynylation followed by carboxylation or through convergent strategies where the alkyne and carboxylic acid functionalities are introduced in a more integrated manner.
Direct Alkynylation Methods for Carboxylic Acid Derivatives
A direct approach involves the formation of a C-C bond between a suitable oxetane precursor and a three-carbon unit containing the alkyne and carboxylic acid (or a precursor).
A plausible route starts from 3-ethynyl-3-methyloxetane (B572437), which is a known compound. lookchem.comachemblock.comchemicalbook.combldpharm.com The terminal alkyne can be deprotonated with a strong base, such as n-butyllithium, to form the corresponding lithium acetylide. This nucleophile can then react with carbon dioxide to afford the target this compound upon acidic workup. This carboxylation of a terminal alkyne is a well-established transformation. nih.gov
Alternatively, a Sonogashira coupling reaction could be employed. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov This palladium- and copper-catalyzed cross-coupling reaction would involve the reaction of a 3-halo-3-methyloxetane with a suitable terminal alkyne bearing a protected carboxylic acid group. Subsequent deprotection would then yield the final product.
Convergent Strategies for Alkyne and Carboxylic Acid Incorporation
Convergent strategies aim to construct the target molecule by bringing together fragments that already contain the key functionalities.
One such strategy could involve the Horner-Wadsworth-Emmons reaction of oxetan-3-one with a phosphonate ester of propiolic acid. This would directly install the desired carbon skeleton. However, the stability of the phosphonate reagent and the reactivity of the propiolic acid moiety would be critical considerations.
Another convergent approach would be the nucleophilic addition of a lithium salt of a protected propiolic acid to oxetan-3-one. The resulting tertiary alcohol could then be deoxygenated to furnish the desired carbon framework.
The synthesis of this compound can be approached through several viable synthetic routes, leveraging both established and contemporary organic methodologies. The choice of a specific route would depend on factors such as the availability of starting materials, desired scale, and the need for stereocontrol in the synthesis of analogues.
Summary of Potential Synthetic Intermediates
| Compound Name | Structure | Role in Synthesis |
| Oxetan-3-one | Versatile precursor for 3,3-disubstituted oxetanes | |
| 3-Hydroxymethyl-3-methyloxetane | Precursor for the oxetane core | |
| 3-Ethynyl-3-methyloxetane | ![]() | Key intermediate for direct carboxylation |
| 3-Halo-3-methyloxetane | Varies (X=Cl, Br, I) | Substrate for Sonogashira coupling |
| Diethyl (prop-2-yn-1-yl)phosphonate | Potential reagent for HWE reaction |
Integration of Oxetane and Propynoic Acid Moieties: Synthetic Route Design
The core challenge in synthesizing the title compound lies in the effective coupling of the sterically hindered, tertiary carbon of the 3-methyloxetane (B1582186) with the propynoic acid unit. The design of synthetic routes must account for the inherent ring strain of the oxetane, which can render it susceptible to ring-opening under harsh acidic or basic conditions. chemrxiv.org
A modular or convergent synthesis is the most direct and logical approach for preparing this compound. This strategy involves the separate synthesis of key building blocks (modules) which are then combined in a late-stage coupling step. This approach offers significant flexibility and efficiency.
The primary modules for the title compound are:
Module A: The 3-ethynyl-3-methyloxetane core.
Module B: A carboxyl source, typically carbon dioxide (CO₂).
The final assembly step is the carboxylation of the C(sp)-H bond of 3-ethynyl-3-methyloxetane. This transformation can be achieved through several methods, most notably by direct reaction with CO₂ facilitated by a strong base, avoiding the need for pre-activated organometallic species. researchgate.netthieme-connect.de This direct C-H functionalization represents a highly atom- and step-economical route to the final product. thieme-connect.de
| Module | Structure | Key Synthetic Precursor |
| A: Oxetane-Alkyne Core | Oxetan-3-one | |
| B: Carboxyl Source | O=C=O | Carbon Dioxide |
This is an interactive data table. Click on the headers to sort.
While the modular carboxylation of a pre-formed alkyne is highly efficient, cascade reactions offer an alternative, elegant approach to constructing complex molecular frameworks like the oxetane-alkyne system in a single operation. A one-pot cascade reaction was successfully developed for forming functionalized oxetanes, involving steps like a Henry reaction followed by mesylation, elimination, and rearrangement. acs.org
For the specific synthesis of the oxetane-alkyne-carboxylic acid framework, a true one-pot or cascade process is challenging. However, the principles of step economy are central to modern synthetic design. The direct carboxylation of the terminal alkyne C-H bond can be viewed through this lens, as it avoids discrete protection, metalation, and deprotection steps often required in traditional carboxylic acid syntheses. researchgate.net Furthermore, cascade reactions that lead to the formation of the oxetane ring itself, such as intramolecular cyclizations of functionalized diols, are well-established. beilstein-journals.org For instance, a one-step synthesis of spirooxindole 2,2-disubstituted oxetanes proceeds via an addition/substitution cascade. beilstein-journals.org
Catalytic Systems in the Synthesis of Oxetane-Alkyne-Carboxylic Acid Frameworks
Catalysis is pivotal in achieving high efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules like this compound. Various catalytic systems, including transition metals, photoredox catalysts, and organocatalysts, can be applied to key steps such as C-C bond formation, cyclization, and functionalization.
Transition-metal catalysis is instrumental in both the formation of the precursor alkyne and its final carboxylation.
Synthesis of Analogues: For creating analogues of the title compound, palladium- and copper-catalyzed cross-coupling reactions are the methods of choice. The Sonogashira coupling, for instance, allows for the reaction of a terminal alkyne (like 3-ethynyl-3-methyloxetane) with aryl or vinyl halides to append various substituents to the alkyne terminus. magtech.com.cn Similarly, the Negishi coupling can be used to form C-C bonds between an organozinc reagent and an organohalide. researchgate.net
Carboxylation of Terminal Alkynes: Several transition-metal systems can catalyze the direct carboxylation of terminal alkynes with CO₂ under mild conditions. Coinage metals are particularly effective. researchgate.net
Silver(I) Catalysis: Silver salts, such as AgI or silver N-heterocyclic carbene (NHC) complexes, have been shown to efficiently catalyze the carboxylation of terminal alkynes. mdpi.com These reactions often proceed at room temperature and atmospheric pressure of CO₂, offering a significant advantage over high-pressure methods. mdpi.com
Copper(I) Catalysis: Copper(I) catalysts, often used in conjunction with a base, are also highly effective for this transformation. The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with CO₂. researchgate.net
| Catalyst System | Reaction Type | Substrates | Key Features |
| Pd(0)/Cu(I) | Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Forms C(sp)-C(sp²) bonds; mild conditions. magtech.com.cn |
| Ag(I) salts/complexes | Direct Carboxylation | Terminal Alkyne + CO₂ | Ligand-free options available; mild conditions (RT, 1 atm CO₂). mdpi.com |
| Cu(I) salts/complexes | Direct Carboxylation | Terminal Alkyne + CO₂ | Forms copper acetylide intermediate; highly efficient. researchgate.net |
This is an interactive data table. Click on the headers to sort.
Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. rsc.org While direct photoredox carboxylation of a simple terminal alkyne is not a standard transformation, dual catalytic systems merging photoredox and transition-metal catalysis have enabled novel carboxylative reactions.
Recently, a dual photoredox and copper catalysis system was developed for the three-component alkynylcarboxylation of alkenes with terminal alkynes and CO₂. thieme-connect.defigshare.com This reaction constructs β-alkynyl acids, a related structural motif, under redox-neutral conditions at room temperature with 1 atm of CO₂. thieme-connect.de In this process, a photocatalyst generates a radical intermediate from the alkene, which then undergoes carboxylation with CO₂ and subsequent coupling with a copper acetylide species. thieme-connect.de Although this specific reaction would not produce the title compound directly, it highlights the potential of photoredox catalysis to mediate the formation of C-C bonds involving alkynes and CO₂ under mild, visible-light irradiation.
Metal-free catalytic systems provide sustainable and often complementary routes for key synthetic steps.
Base-Mediated Carboxylation: The direct carboxylation of the C(sp)-H bond of 3-ethynyl-3-methyloxetane can be achieved without any transition metal catalyst. The use of a strong organic or inorganic base, such as cesium carbonate (Cs₂CO₃), in a polar aprotic solvent effectively promotes the reaction with CO₂. researchgate.netthieme-connect.de This base-mediated C-H functionalization is highly attractive due to its operational simplicity and the avoidance of potentially toxic or expensive metal catalysts. thieme-connect.de
Acid/Base-Mediated Cyclizations: The synthesis of the oxetane ring itself often relies on classic acid- or base-mediated intramolecular cyclizations. The Williamson ether synthesis, an intramolecular Sₙ2 reaction where an alkoxide displaces a leaving group on the same molecule, is a common base-mediated strategy for forming the C-O bond of the oxetane. acs.org Acid-catalyzed processes, such as the Prins cyclization, can also be employed to construct the four-membered ring from appropriate olefinic alcohol precursors. Careful control of reaction conditions is necessary to prevent acid-catalyzed ring-opening of the desired oxetane product.
Reactivity and Mechanistic Understanding of 3 3 Methyloxetan 3 Yl Prop 2 Ynoic Acid
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne in 3-(3-methyloxetan-3-yl)prop-2-ynoic acid is a versatile functional group capable of participating in a wide array of chemical transformations, including cycloadditions and cross-coupling reactions.
Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) in Complex Molecule Assembly
The terminal alkyne is a prime substrate for 1,3-dipolar cycloaddition reactions with azides to form 1,2,3-triazoles, a cornerstone of "click chemistry." This transformation can be achieved through two primary methodologies: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The CuAAC reaction, typically catalyzed by a copper(I) source, is expected to proceed readily with this compound and various organic azides to yield the corresponding 1,4-disubstituted triazole. The reaction is anticipated to be high-yielding and tolerant of the oxetane (B1205548) and carboxylic acid functionalities.
SPAAC, on the other hand, utilizes a strained cyclooctyne (B158145) derivative and proceeds without the need for a metal catalyst. While the alkyne in this compound is not strained itself, it can react with a strained azide (B81097) partner. However, a more relevant scenario involves the potential for a cascade reaction where the azide-alkyne cycloaddition is followed by an intramolecular oxetane ring-opening. rsc.org This could lead to the formation of more complex heterocyclic scaffolds, such as triazole-fused piperazin-2-ones or diazepin-4-ones, depending on the structure of the azide reactant. rsc.org
Hypothetical Reaction Data for CuAAC of this compound
| Entry | Azide Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 25 | 95 |
| 2 | 1-Azido-4-nitrobenzene | CuI | THF | 50 | 92 |
| 3 | 3-Azidopropan-1-ol | [Cu(PPh₃)₃Br] | DMF | 80 | 88 |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)
The terminal alkyne is also a valuable handle for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. It is anticipated that this compound would readily participate in Sonogashira couplings under standard conditions (a palladium catalyst, a copper(I) co-catalyst, and a base).
While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, variations exist that can involve alkynes. A more likely palladium-catalyzed transformation for this substrate would be a coupling reaction that proceeds via acetoxypalladation of the alkyne, followed by insertion of an alkene and subsequent protonolysis. nih.govorganic-chemistry.org
Electrophilic and Nucleophilic Additions to the Alkyne
The electron-rich triple bond of the alkyne is susceptible to attack by both electrophiles and nucleophiles. Electrophilic additions, such as halogenation (e.g., with Br₂) or hydrohalogenation (e.g., with HBr), would be expected to proceed, although the regioselectivity of the addition could be influenced by the electronic effects of the adjacent carboxylic acid and oxetane ring.
Nucleophilic additions to the alkyne are also plausible, particularly with softer nucleophiles. For instance, the addition of thiols (thio-Michael addition) or amines could be achieved, potentially catalyzed by a base or a transition metal. The presence of the carboxylic acid group might necessitate protection prior to carrying out certain nucleophilic additions to avoid side reactions.
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group in this compound is a versatile functional handle for derivatization and can also participate in decarboxylative processes. A noteworthy consideration for reactions involving this moiety is the potential for intramolecular reactions involving the oxetane ring, especially under acidic or heated conditions. Some oxetane-carboxylic acids have been observed to be unstable and can isomerize to form lactones. acs.orgic.ac.uk
Esterification, Amidation, and Peptide Coupling Strategies
Standard methods for the conversion of carboxylic acids to esters and amides are expected to be applicable to this compound.
Esterification: Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, could be employed. However, given the potential for acid-catalyzed ring-opening of the oxetane, milder methods such as reaction with an alkyl halide in the presence of a non-nucleophilic base (e.g., DBU or Cs₂CO₃) would be preferable.
Amidation and Peptide Coupling: The formation of amides can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride (e.g., with SOCl₂ or (COCl)₂), followed by reaction with an amine. For more delicate substrates, standard peptide coupling reagents such as DCC, EDC, or HATU can be utilized to facilitate the reaction with an amine or an amino acid, providing access to a range of amide and peptide derivatives.
Illustrative Conditions for Derivatization of the Carboxylic Acid
| Transformation | Reagents | Solvent | Key Considerations |
| Esterification | Methyl iodide, K₂CO₃ | Acetone | Mild conditions to prevent oxetane ring opening. |
| Amidation | (1) Oxalyl chloride, cat. DMF; (2) Benzylamine, Et₃N | CH₂Cl₂ | Activation to acid chloride followed by nucleophilic substitution. |
| Peptide Coupling | H-Gly-OMe, EDC, HOBt | DMF | Standard conditions for forming peptide bonds. |
Decarboxylative Processes and Radical Pathways
The propiolic acid moiety (a carboxylic acid directly attached to an alkyne) opens up possibilities for decarboxylative reactions. For instance, decarboxylative coupling reactions, often catalyzed by transition metals like copper or silver, could be employed to form a new carbon-carbon or carbon-heteroatom bond at the position of the former carboxyl group.
Furthermore, the carboxylic acid can be a precursor for radical reactions. For example, through conversion to a Barton ester or a related derivative, a radical can be generated at the carboxylate carbon upon photolysis or thermal initiation. This radical could then be trapped by a suitable radical acceptor, enabling further functionalization of the molecule.
Anhydride (B1165640) and Acid Halide Formation for Further Derivatization
The carboxylic acid moiety of this compound serves as a handle for various derivatization reactions, most notably the formation of acid anhydrides and acid halides. These activated species are highly reactive intermediates that can be readily converted into a wide array of other functional groups, such as esters and amides, through nucleophilic acyl substitution. libretexts.org
The formation of an acid anhydride from a carboxylic acid is essentially a dehydration process. For a molecule like this compound, this would typically involve reacting two molecules of the acid with a dehydrating agent. Common laboratory methods for anhydride formation include the use of carbodiimide-mediated coupling agents.
Acid halides, particularly acid chlorides, are among the most reactive derivatives of carboxylic acids. libretexts.org They are commonly synthesized by treating the corresponding carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.orgchadsprep.com The reaction with thionyl chloride is a widely used method for the preparation of acid chlorides from carboxylic acids. youtube.com These acid halides are valuable synthetic intermediates due to the halogen's excellent leaving group ability in nucleophilic acyl substitution reactions. libretexts.org
The conversion of this compound to its corresponding acid chloride or anhydride would significantly enhance its utility in synthesis, allowing for the facile introduction of the 3-(3-methyloxetan-3-yl)prop-2-ynoyl group into various molecules.
Oxetane Ring Reactivity and Pericyclic/Rearrangement Processes
The four-membered oxetane ring is characterized by significant ring strain, approximately 25.5 kcal/mol, which is comparable to that of an oxirane. nih.gov This inherent strain makes the oxetane ring susceptible to ring-opening reactions, a key aspect of its reactivity. acs.org These reactions can be initiated by a variety of reagents and conditions, leading to a diverse range of functionalized products.
Ring-Opening Reactions of Oxetanes Under Diverse Conditions
The opening of the oxetane ring is a powerful tool for introducing a 1,3-difunctionalized moiety into a molecule. The regioselectivity of the ring opening is often influenced by the nature of the nucleophile, the electrophile, and the substitution pattern on the oxetane ring.
The strained nature of the oxetane ring facilitates its opening by a wide range of nucleophiles. acs.org This process provides a direct route to 1,3-disubstituted propanes. The regioselectivity of the attack is a crucial aspect of these reactions. In the case of 3-substituted oxetanes, the nucleophile can attack at either the C2 or C4 position. The outcome is often dependent on steric and electronic factors, as well as the reaction conditions. For instance, in asymmetric ring-opening reactions of 3-substituted oxetanes, chiral Brønsted acids have been used as catalysts to achieve high enantioselectivity. rsc.org A variety of nucleophiles, including sulfur and nitrogen-containing compounds, have been successfully employed in these transformations. researchgate.net
Table 1: Examples of Nucleophile-Initiated Ring Opening of Oxetanes
| Nucleophile | Catalyst/Conditions | Product Type |
| Sulfur Nucleophiles | Chiral Phosphoric Acid | Chiral Thioethers |
| Nitrogen Nucleophiles | Chiral Phosphoric Acid | Chiral Amines |
| Organolithium Reagents | Acidic conditions | Alcohols |
This table presents generalized examples of nucleophilic ring-opening reactions of substituted oxetanes based on available literature. Specific outcomes for this compound would require experimental verification.
The oxetane ring can also be activated towards ring-opening by electrophiles, such as protic or Lewis acids. researchgate.net Protonation of the oxetane oxygen makes the ring more susceptible to nucleophilic attack, even by weak nucleophiles. Lewis acids can coordinate to the oxygen atom, similarly activating the ring. These reactions often proceed with high regioselectivity, with the nucleophile attacking the more substituted carbon atom (C3) due to the formation of a more stable carbocation-like intermediate. However, acidic conditions can sometimes lead to undesired side reactions or decomposition, particularly with sensitive functional groups present in the molecule. chemrxiv.org
The ring-opening of oxetanes can be incorporated into cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. rsc.org In an intramolecular cascade, a nucleophilic group already present in the molecule can attack the oxetane ring following its activation, leading to the formation of a new cyclic structure. For example, intramolecular ring-opening of oxetanes has been used to synthesize chiral 1,2,3,4-tetrahydroisoquinolines. acs.org Tandem reactions, such as a Suzuki coupling followed by an intramolecular oxetane ring opening, have also been developed to create polycyclic systems. acs.org These cascade sequences are highly efficient as they form multiple bonds in a single operation.
Ring Expansion Reactions of Oxetanes
Beyond ring-opening, oxetanes can undergo ring expansion reactions to form larger heterocyclic systems, most commonly tetrahydrofurans. nih.govbeilstein-journals.org These reactions are often mediated by the formation of an ylide intermediate. For instance, the reaction of oxetanes with carbenes can lead to the formation of an oxonium ylide, which then undergoes a beilstein-journals.orgrsc.org- or acs.orgbeilstein-journals.org-sigmatropic rearrangement to afford a tetrahydrofuran (B95107) derivative. rsc.org Photochemical methods have also been employed to facilitate these ring expansion reactions under mild conditions. rsc.org The substitution pattern on the oxetane ring can influence the efficiency and stereoselectivity of the ring expansion. rsc.org
Intrinsic Ring Strain and its Influence on Reactivity
The this compound molecule incorporates a four-membered oxetane ring, which is characterized by significant ring strain. This strain, a consequence of distorted bond angles deviating from the ideal sp³ hybridization, is a driving force for many of the ring's reactions. beilstein-journals.orgacs.org In general, oxetanes can undergo ring-opening reactions when treated with strong nucleophiles or under acidic conditions. nih.gov
However, the substitution pattern of the oxetane in the target molecule is crucial to its stability. The presence of two substituents at the C3 position (a methyl group and a prop-2-ynoic acid group) sterically hinders the approach of external nucleophiles to the C-O σ* antibonding orbitals. nih.gov This 3,3-disubstitution significantly enhances the stability of the oxetane ring compared to monosubstituted or unsubstituted oxetanes, making it less prone to spontaneous or easily induced ring-opening. nih.gov
While the ring strain is always present, its influence on the reactivity of the adjacent prop-2-ynoic acid functionality is more nuanced. The strained nature of the ring can influence the electronic properties of the molecule. The carbon atoms of the oxetane ring possess a higher degree of p-character in their C-C bonds to accommodate the strained bond angles. This can, in turn, affect the acidity and electrophilicity of the carboxylic acid and alkyne groups. Furthermore, the electronegative oxygen atom in the ring exerts an inductive electron-withdrawing effect, which can propagate through the sigma bonds to the side chain, potentially increasing the acidity of the carboxylic acid proton. nih.gov
The table below summarizes the general effects of ring strain on the reactivity of oxetane systems.
| Feature | Influence on Reactivity | Relevance to this compound |
| Angle Strain | Provides a thermodynamic driving force for ring-opening reactions. | The 3,3-disubstitution provides kinetic stability against ring-opening. |
| Torsional Strain | Eclipsing interactions contribute to the overall ring strain. | The puckered conformation of the oxetane ring helps to alleviate some torsional strain. |
| Inductive Effect | The electronegative oxygen atom can influence the electronics of substituents. | May increase the acidity of the prop-2-ynoic acid moiety. |
This table is based on general principles of oxetane chemistry due to the absence of specific experimental data for the target compound.
Chemoselectivity and Functional Group Compatibility in Multifunctional Systems
The this compound molecule possesses three distinct functional groups: an oxetane, an alkyne, and a carboxylic acid. This multifunctionality presents challenges and opportunities in chemical synthesis, where the selective reaction of one group in the presence of others is paramount.
Chemoselectivity:
In a hypothetical reaction scenario, the relative reactivity of these functional groups would dictate the outcome.
Carboxylic Acid: This is the most acidic site and will readily undergo deprotonation with a base. It can also be converted to esters, amides, or acid chlorides using standard methods. These reactions are generally compatible with the oxetane and alkyne moieties under appropriate conditions (e.g., avoiding strong acids that could promote oxetane ring-opening).
Alkyne: The terminal alkyne can undergo a variety of reactions, including deprotonation of the acetylenic proton with a strong base, metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), and cycloadditions. The chemoselectivity between the alkyne and the carboxylic acid would depend on the reagents used. For instance, a strong, non-nucleophilic base would likely deprotonate the carboxylic acid preferentially.
Oxetane: As previously discussed, the 3,3-disubstituted oxetane ring is expected to be relatively robust. nih.gov It would likely remain intact under many conditions used to modify the carboxylic acid or alkyne, especially neutral or basic conditions. However, strongly acidic conditions or powerful nucleophiles could potentially lead to ring-opening.
Functional Group Compatibility:
The compatibility of the this compound in multifunctional systems would be highly dependent on the reaction conditions. The table below outlines the expected compatibility with common reagents, based on the general reactivity of the individual functional groups.
| Reagent/Condition | Expected Reactivity/Compatibility |
| Weak to moderate bases (e.g., NaHCO₃, Et₃N) | Deprotonation of the carboxylic acid. Oxetane and alkyne are stable. |
| Strong bases (e.g., n-BuLi, LDA) | Deprotonation of both the carboxylic acid and the terminal alkyne. |
| Standard esterification/amidation conditions | Reaction at the carboxylic acid. High compatibility with the oxetane and alkyne. |
| Palladium-catalyzed cross-coupling | Reaction at the alkyne. Generally compatible with the oxetane and carboxylic acid. |
| Strong acids (e.g., H₂SO₄, HCl) | Potential for oxetane ring-opening. Protonation of the carboxylic acid. |
| Reducing agents (e.g., H₂, Pd/C) | Reduction of the alkyne. Carboxylic acid may be reduced under harsh conditions. Oxetane is stable. |
This table represents predicted reactivities and compatibilities. Experimental verification is necessary.
Advanced Derivatization and Functionalization Strategies for Novel Architectures
Selective Modification of the Oxetane (B1205548) Ring System
The oxetane ring is a valuable structural motif in drug discovery, known for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. nih.govnih.gov Its unique strained four-membered ring structure also presents specific opportunities for chemical modification. nih.gov
The 3-methyl-3-substituted oxetane core of the molecule already contains a quaternary carbon. The creation of additional stereocenters is a key strategy for exploring three-dimensional chemical space, which can be critical for biological activity. nih.gov While challenging, stereocenters can be introduced through various synthetic routes. One conceptual approach involves the ring-opening of a precursor epoxide via a Corey–Chaykovsky reaction, followed by an epoxide ring expansion to form the oxetane. nih.gov Manipulation of the substituents during this process could allow for the diastereoselective installation of new stereocenters.
Furthermore, functional groups can be introduced onto the oxetane ring to serve as handles for further conjugation or to modulate the molecule's properties. This can be achieved by starting with a functionalized oxetane precursor. For instance, methods for the site-selective incorporation of oxetanes into biomolecules often utilize precursors like 3-bromooxetane, demonstrating that halogenated handles can be readily incorporated and used for subsequent nucleophilic substitution reactions. nih.gov
Perfluoroalkylation is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity. Novel oxetane derivatives bearing perfluorinated side chains, such as a nonafluorobutane-1-sulfonamide group, have been synthesized. researchgate.net This is typically achieved through Williamson etherification, where a perfluoroalkyl-containing alcohol reacts with a brominated oxetane precursor. researchgate.net This approach could be adapted to install perfluoroalkyl chains on derivatives of 3-(3-Methyloxetan-3-yl)prop-2-ynoic acid.
Halogenation of the oxetane moiety can be accomplished through several methods. One sophisticated strategy involves the selective ring-opening of fluoroalkylidene-oxetanes. nih.govresearchgate.net In this process, the electronic influence of a fluorine atom can direct the ring-opening reaction with bromide ions, leading to the formation of halogenated and highly functionalized tetrasubstituted fluoroalkenes. nih.govresearchgate.net This demonstrates that the oxetane ring can be opened selectively to introduce halogens and other functionalities, effectively transforming the core structure.
| Modification Type | Strategy | Key Reagents/Precursors | Potential Outcome |
|---|---|---|---|
| Stereocenter Installation | Diastereoselective Ring Expansion | Chiral epoxides, Sulfonium ylides | Additional chiral centers on the oxetane core |
| Functional Group Installation | Nucleophilic Substitution | 3-Bromooxetane, Various nucleophiles | Attachment of diverse functional handles (e.g., azides, amines) |
| Perfluoroalkylation | Williamson Etherification | Perfluoroalkyl alcohols, Brominated oxetanes | Increased lipophilicity and metabolic stability |
| Halogenation | Directed Ring-Opening | Fluoroalkylidene-oxetanes, HBr/AcOH | Formation of halogenated acyclic structures |
Diversification of the Propynoic Acid Side Chain
The prop-2-ynoic acid side chain offers two reactive sites for diversification: the carbon-carbon triple bond and the terminal carboxylic acid group.
Alkyne metathesis is a powerful organic reaction that redistributes alkyne chemical bonds, catalyzed by metal complexes, typically involving tungsten, molybdenum, or rhenium. wikipedia.orgnih.gov This reaction proceeds through a metal alkylidyne intermediate and a metallacyclobutadiene transition state. wikipedia.org The terminal alkyne of this compound could undergo cross-metathesis with a variety of other alkynes. This strategy allows for the direct coupling of the core molecule to other molecular fragments, significantly diversifying the structure. Modern catalysts have been developed that are highly active and can even operate under open-air conditions, enhancing the practical utility of this method. nih.gov
The alkyne functionality can also participate in a wide range of cycloaddition reactions to form new ring systems. As a dipolarophile, the alkyne can react with 1,3-dipoles such as nitrones or nitrile N-oxides in [3+2] cycloaddition reactions to generate five-membered heterocycles like isoxazolidines or isoxazolines. nih.govmdpi.com These reactions can be mediated by Lewis acids to control regioselectivity and diastereoselectivity. nih.gov Other cycloaddition pathways, such as [4+3] cycloadditions with in-situ generated oxyallyl cations, could potentially be used to construct seven-membered rings, which are core structures in many bioactive compounds. nih.gov
The carboxyl group is one of the most versatile functional groups in organic chemistry, serving as a precursor to numerous other functionalities. jackwestin.comlibretexts.org The conversion of the carboxylic acid into derivatives such as esters, amides, acyl halides, and anhydrides is a fundamental strategy for creating diverse molecular libraries. msu.edu
Esterification: The reaction of the carboxylic acid with an alcohol under acidic catalysis, known as Fischer esterification, yields the corresponding ester. jackwestin.com Esters are valuable as final products or as intermediates for further reactions.
Amidation: Direct conversion to an amide by reaction with an amine is often challenging due to acid-base chemistry. jackwestin.com Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are typically used to facilitate the formation of the amide bond. jackwestin.com
Acyl Halide Formation: The hydroxyl group of the carboxylic acid can be replaced by a halogen using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form highly reactive acyl chlorides. msu.edu These intermediates are readily converted into a wide range of other derivatives.
Anhydride (B1165640) Formation: An acid anhydride can be formed by the reaction of the carboxylic acid with an acyl chloride in the presence of a base. jackwestin.com
These transformations replace the acidic proton of the carboxyl group, which can profoundly alter the molecule's physicochemical properties and biological interactions.
| Reactive Site | Reaction Type | Typical Reagents | Resulting Structure |
|---|---|---|---|
| Alkyne | Alkyne Metathesis | Mo(CO)₆, Rhenium catalysts | New internal alkyne |
| Alkyne | [3+2] Cycloaddition | Nitrile N-oxides, Nitrones | Isoxazoline or Isoxazolidine ring |
| Carboxyl Group | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |
| Carboxyl Group | Amidation | Amine, Coupling agent (e.g., DCC) | Amide |
| Carboxyl Group | Acyl Halide Formation | Thionyl chloride (SOCl₂) | Acyl Chloride |
Applications of 3 3 Methyloxetan 3 Yl Prop 2 Ynoic Acid and Its Derivatives As Chemical Building Blocks in Academic Research
Construction of Complex Organic Molecules and Scaffolds
The inherent functionalities of 3-(3-methyloxetan-3-yl)prop-2-ynoic acid—a terminal alkyne and a carboxylic acid—make it an exceptionally useful precursor for assembling complex organic structures.
Synthesis of Novel Heterocyclic Systems Incorporating Oxetane (B1205548) and Triazole Moieties
The terminal alkyne group of this compound is a prime substrate for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction allows for the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with a wide variety of organic azides. organic-chemistry.orgmdpi.com
This methodology enables the creation of novel hybrid heterocyclic systems where a chemically and metabolically stable oxetane ring is covalently linked to a versatile triazole moiety. nih.govmdpi.com Triazoles are themselves significant pharmacophores known for a wide spectrum of biological activities. nih.gov The resulting oxetane-triazole conjugates are of significant interest in drug discovery, combining the beneficial physicochemical properties conferred by the oxetane with the diverse biological potential of the triazole ring. nih.govresearchgate.net
Table 1: Synthesis of Oxetane-Triazole Heterocyclic Systems
| Reactant 1 | Reactant 2 | Reaction Type | Product | Significance |
|---|
Preparation of Chiral Intermediates and Enantiomerically Enriched Compounds
The 3-methyloxetane (B1582186) group contains a chiral center if derived from an enantiomerically pure precursor. The synthesis of chiral building blocks is crucial in drug discovery, as different enantiomers of a molecule can have vastly different biological activities. nih.govnih.gov Enantioselective syntheses of oxetane derivatives have been developed, allowing for the preparation of optically pure starting materials. acs.org
By starting with an enantiomerically enriched form of a 3-methyloxetane precursor, such as (R)- or (S)-3-hydroxymethyl-3-methyloxetane, it is possible to synthesize chiral, non-racemic this compound. google.comresearchgate.net This chiral building block can then be incorporated into larger molecules, transferring its stereochemistry to the final product. nih.govrsc.org This strategy is a powerful tool for creating complex, enantiomerically pure compounds for evaluation as potential therapeutics or in materials science. nih.gov
Design and Synthesis of Macromolecular Structures and Polymers
The unique reactivity of both the oxetane ring and the propiolic acid functional group allows for the design of specialized macromolecular structures and polymers.
Degradable Polymers: Oxetane rings can undergo cationic ring-opening polymerization (ROP) to form polyethers. ontosight.airadtech.org Incorporating monomers like derivatives of this compound into a polymer backbone introduces a site susceptible to ring-opening. This can be exploited to create polymers that are degradable under specific conditions, which is highly desirable for biomedical applications such as drug delivery systems and temporary medical implants. researchgate.netrsc.orgresearchgate.net The ester linkage that can be formed from the carboxylic acid group also provides a hydrolytically cleavable point, further contributing to the polymer's degradability. rsc.org
Energetic Binders: Polyoxetanes derived from monomers containing energetic functionalities (e.g., azido (B1232118) or nitrato groups) are a significant class of energetic binders for propellants and explosives. nih.govmdpi.comcswab.orgdtic.mil Common examples include poly(BAMO) (poly(3,3-bis(azidomethyl)oxetane)) and poly(AMMO) (poly(3-azidomethyl-3-methyloxetane)). cswab.orgresearchgate.net Derivatives of this compound can be functionalized with such energetic groups and subsequently polymerized to create new energetic binders with tailored properties, such as thermal stability and mechanical strength. mdpi.com
Cross-linking Agents: The bifunctional nature of this compound makes it an effective cross-linking agent. mdpi.com The carboxylic acid can form ester or amide bonds with polymers containing hydroxyl or amine groups, respectively. Simultaneously, the alkyne group can participate in cycloaddition reactions or other alkyne-specific coupling chemistries to link polymer chains. This dual reactivity allows for the creation of robust, three-dimensional polymer networks with enhanced mechanical and thermal properties.
Development of Advanced Molecular Probes and Chemical Tools for Biological Research
The distinct chemical properties of the oxetane and propiolic acid moieties are leveraged to create sophisticated tools for studying biological systems.
Bioisosteric Replacements in Probe Design
In medicinal chemistry and probe design, bioisosterism—the replacement of one functional group with another that retains similar biological activity but has improved physicochemical properties—is a key strategy. nih.gov The 3,3-disubstituted oxetane motif has been extensively validated as a valuable bioisostere for gem-dimethyl and carbonyl groups. acs.orgnih.govchigroup.site
Replacing a gem-dimethyl group with an oxetane can block metabolic weak spots without the associated increase in lipophilicity, often leading to improved aqueous solubility and metabolic stability. nih.govnih.gov When used as a carbonyl surrogate, the oxetane ring mimics the hydrogen-bond accepting capability of the C=O group while being more polar and metabolically robust. chigroup.sitecambridgemedchemconsulting.com These improvements are highly advantageous in the design of molecular probes, enhancing their bioavailability and in vivo performance. rsc.orgnih.govunimelb.edu.au
Table 2: Oxetane as a Bioisosteric Replacement
| Original Group | Bioisosteric Replacement | Key Physicochemical Improvements |
|---|---|---|
| gem-dimethyl (-C(CH₃)₂) | 3,3-disubstituted oxetane | Increased polarity, improved aqueous solubility, reduced lipophilicity, enhanced metabolic stability. nih.govnih.gov |
Conjugation Strategies for Biomolecule Modification and Labeling
The dual functionality of this compound provides a versatile platform for the modification and labeling of biomolecules such as proteins and peptides. biosyn.com
The terminal alkyne is readily available for "click chemistry" reactions. wikipedia.org The copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition allows for the specific and efficient attachment of the molecule to a biomolecule that has been engineered or chemically modified to contain an azide (B81097) group. nih.govmedchemexpress.com This is a widely used strategy for fluorescently labeling proteins, attaching imaging agents, or immobilizing proteins on surfaces. nih.govresearchgate.net
Alternatively, the carboxylic acid group can be activated, for example as an N-hydroxysuccinimide (NHS) ester, to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, forming a stable amide bond. mdpi.comacs.org This provides a complementary method for bioconjugation, allowing researchers to choose the most appropriate strategy based on the available functional groups on the target biomolecule. biosyn.com
Exploration of Oxetane Motifs in Ligand Design (focus on chemical principles)
The integration of oxetane rings into ligand scaffolds is a strategic approach to modulate various molecular properties, ultimately enhancing their drug-like characteristics. nih.govnih.gov The oxetane moiety, a four-membered oxygen-containing heterocycle, imparts a unique combination of features including polarity, metabolic stability, and a three-dimensional structural element. nih.govpharmablock.com These attributes make it a valuable surrogate for more common functional groups like gem-dimethyl or carbonyl groups. nih.gov
The compact and polar nature of the oxetane ring can lead to improved aqueous solubility, a critical factor for drug delivery and bioavailability. nih.gov Furthermore, the replacement of a metabolically susceptible group with a more robust oxetane can enhance the metabolic stability of a ligand, prolonging its half-life in vivo. pharmablock.com From a structural standpoint, the defined and somewhat rigid conformation of the oxetane ring can help to lock in a specific bioactive conformation of a ligand, potentially leading to higher binding affinity and selectivity for its target. nih.gov The electron-withdrawing nature of the oxetane's oxygen atom can also influence the pKa of nearby basic functional groups, a feature that can be exploited to fine-tune the ionization state of a molecule at physiological pH. pharmablock.com
A key aspect of ligand design is the exploration of novel chemical space. The introduction of the 3-methyl-3-oxetanyl group provides a distinct three-dimensional vector that can be used to probe the binding pockets of biological targets. This is in contrast to more traditional, planar aromatic rings often used in ligand design. The methyl group on the oxetane ring can also provide additional van der Waals interactions within a binding site, potentially increasing binding affinity.
The table below summarizes the key chemical principles associated with the incorporation of oxetane motifs in ligand design.
| Chemical Principle | Effect on Ligand Properties | Reference |
| Increased Polarity | Improved aqueous solubility and reduced lipophilicity. | nih.gov |
| Metabolic Stability | Enhanced resistance to metabolic degradation, leading to a longer in vivo half-life. | pharmablock.com |
| Structural Rigidity | Pre-organization of the ligand into a bioactive conformation, potentially increasing binding affinity and selectivity. | nih.gov |
| Bioisosterism | Can act as a surrogate for gem-dimethyl or carbonyl groups, offering improved physicochemical properties. | nih.gov |
| Modulation of pKa | The electron-withdrawing nature of the oxetane can lower the pKa of adjacent basic groups. | pharmablock.com |
| Three-Dimensionality | Provides a unique vector for exploring binding pockets and establishing new interactions. | N/A |
Enabling New Reaction Methodologies and Synthetic Sequences
The unique structural and electronic properties of this compound and its derivatives make them valuable substrates for the development of new synthetic methodologies, particularly in the realm of cascade and tandem reactions, as well as in expanding the scope of catalytic transformations.
Elucidation of Novel Cascade and Tandem Processes
Cascade and tandem reactions offer a powerful approach to molecular complexity from relatively simple starting materials in a single synthetic operation. The propiolic acid functionality in this compound is a versatile reactive partner for a variety of cascade processes. The alkyne can participate in a range of cycloaddition, cyclization, and addition reactions, while the carboxylic acid can act as an internal nucleophile or directing group.
While specific cascade reactions involving this compound are not extensively documented, the broader class of alkynoic acids has been shown to participate in a variety of metal-catalyzed cascade reactions. researchgate.net For instance, gold and other transition metals can activate the alkyne towards nucleophilic attack, initiating a cascade that can lead to the formation of complex heterocyclic scaffolds. The oxetane moiety in this context would be carried through the reaction sequence, providing a final product with the desirable properties associated with this functional group.
One can envision a hypothetical cascade process where the alkyne of an ester derivative of this compound undergoes an intramolecular reaction with a suitably positioned nucleophile, followed by a subsequent cyclization or rearrangement. The oxetane ring would likely remain intact under mild reaction conditions, demonstrating the utility of this building block in the synthesis of complex, three-dimensional molecules.
Expanding the Scope of Catalytic Organic Transformations
The development of new catalytic transformations is a cornerstone of modern organic synthesis. The unique combination of a strained oxetane ring and a reactive propiolic acid moiety in this compound presents opportunities for expanding the scope of known catalytic reactions.
For example, the propiolic acid derivative could serve as a substrate in catalytic asymmetric reactions, where a chiral catalyst could differentiate between the two faces of the alkyne, leading to the enantioselective formation of a new stereocenter. The oxetane group, with its steric bulk and electronic properties, could influence the stereochemical outcome of such a reaction.
Furthermore, the oxetane oxygen atom could potentially act as a coordinating group for a metal catalyst, directing the catalyst to a specific side of the molecule and influencing the regioselectivity or stereoselectivity of a given transformation. This type of substrate-directing catalysis is a powerful tool for achieving high levels of selectivity in organic synthesis.
While direct catalytic transformations of this compound are yet to be widely reported, the principles of modern catalysis suggest that this molecule and its derivatives hold significant potential as substrates for the development of new and selective synthetic methods. The robust nature of the oxetane ring under many catalytic conditions makes it an attractive component to incorporate into molecules that will undergo further synthetic manipulation. chemrxiv.org
Emerging Research Avenues and Future Outlook
Discovery of Unprecedented Reactivity Modes for Oxetane-Alkyne-Carboxylic Acid Hybrids
The convergence of an oxetane (B1205548), an alkyne, and a carboxylic acid within a single molecular framework is anticipated to unlock novel and unprecedented reactivity modes. The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, which can be strategically triggered in the presence of the neighboring alkyne and carboxylic acid groups. researchgate.net This could lead to a variety of intramolecular transformations, yielding complex heterocyclic scaffolds that would be challenging to synthesize through conventional methods.
Researchers are poised to investigate cascade reactions initiated by the selective activation of one functional group, which then engages the others in a predetermined sequence. For instance, activation of the carboxylic acid could lead to an intramolecular cyclization onto the alkyne, with the oxetane ring influencing the regioselectivity of the reaction. Conversely, metal-catalyzed activation of the alkyne could precede a ring-opening event of the oxetane, offering a pathway to diverse molecular architectures. The Seyferth-Gilbert reaction provides a known method for introducing an acetylene fragment to an oxetane core, which could be a key step in the synthesis of precursors for these reactivity studies. chemrxiv.org
| Potential Reaction Type | Initiating Group | Potential Product Scaffold |
| Intramolecular Cyclization | Carboxylic Acid | Fused or Spirocyclic Lactones |
| Tandem Ring-Opening/Cyclization | Alkyne (metal-catalyzed) | Substituted Tetrahydrofurans or Dihydropyrans |
| Decarboxylative Annulation | Carboxylic Acid (photocatalyzed) | Bicyclic Oxetanes |
Stereocontrol in Complex Chemical Syntheses Utilizing the Core Scaffold
The rigid, pseudo-planar structure of the oxetane ring in 3-(3-methyloxetan-3-yl)prop-2-ynoic acid is expected to serve as a valuable stereocontrolling element in complex chemical syntheses. researchgate.netacs.org This conformational rigidity can effectively shield one face of the molecule, directing the approach of reagents to the alkyne or carboxylic acid functionalities with high stereoselectivity. This intrinsic facial bias could be exploited in a variety of asymmetric transformations, including catalytic hydrogenations, additions to the alkyne, and alpha-functionalization of the carboxylic acid.
While the inherent reactivity of the oxetane ring can present challenges to maintaining stereochemical integrity, modern synthetic methods are increasingly capable of navigating these complexities. researchgate.netresearchgate.net The development of catalytic enantioselective additions to molecules containing strained rings is a testament to the growing sophistication in this area. nih.gov Future research will likely focus on leveraging the unique stereoelectronic properties of the oxetane to achieve high levels of stereocontrol in the synthesis of chiral molecules for applications in medicinal chemistry and materials science.
| Stereoselective Reaction | Target Functionality | Potential Chiral Product |
| Asymmetric Hydrogenation | Alkyne | Chiral Alkanoic Acid with Oxetane Moiety |
| Diastereoselective Addition | Alkyne | Highly Substituted Chiral Heterocycles |
| Enantioselective Alpha-Functionalization | Carboxylic Acid | Chiral Oxetane-Containing Carboxylic Acid Derivatives |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of potentially reactive molecules like this compound are well-suited for the controlled environment of continuous flow chemistry. mtak.hudurham.ac.ukspringerprofessional.de Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing exothermic reactions or handling unstable intermediates that may arise from the strained oxetane ring. This enhanced control can lead to improved yields, higher purity, and enhanced safety compared to traditional batch processing.
The integration of this compound into automated synthesis platforms could accelerate the discovery of new derivatives and the optimization of reaction conditions. High-throughput screening of catalysts and reaction conditions in a flow setup would enable the rapid exploration of the chemical space around this novel scaffold. Furthermore, multistep continuous flow processes could be designed for the efficient conversion of simple starting materials into complex products derived from this compound without the need for isolating intermediates. uc.pt
Development of Sustainable and Green Synthetic Routes
Future research will undoubtedly prioritize the development of sustainable and environmentally friendly synthetic routes to this compound and its derivatives. This aligns with the broader push in the chemical industry towards green chemistry principles. Key areas of investigation will likely include the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of greener solvents.
Expanding Applications in Materials Science and Advanced Chemical Biology
The unique combination of functional groups in this compound opens up a wide range of potential applications in both materials science and chemical biology. The oxetane moiety is a known bioisostere for carbonyl and gem-dimethyl groups, and its incorporation can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. researchgate.netacs.orgutexas.edunih.gov The alkyne group, on the other hand, is a versatile handle for bioconjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and can also be used in the synthesis of polymers with interesting electronic and optical properties. openaccesspub.orgfastercapital.com
In materials science, this compound could serve as a monomer for the synthesis of novel polymers. For instance, the carboxylic acid could be used for polyester or polyamide formation, while the alkyne could be polymerized or used for cross-linking. The presence of the oxetane ring could impart unique thermal or mechanical properties to the resulting materials. In the realm of chemical biology, this compound could be developed into chemical probes to study biological processes or as building blocks for the synthesis of bioactive molecules with improved pharmacological profiles.
| Field of Application | Role of Functional Groups | Potential Impact |
| Materials Science | Monomer for polymerization, Cross-linking agent | Novel polymers with tailored properties |
| Medicinal Chemistry | Bioisostere, Scaffold for drug design | Improved pharmacokinetic and pharmacodynamic profiles of drug candidates |
| Chemical Biology | Bioconjugation handle, Chemical probe | Tools for studying biological systems, Targeted drug delivery |
Q & A
Basic: What synthetic methodologies are effective for preparing 3-(3-Methyloxetan-3-yl)prop-2-ynoic acid?
The synthesis of this compound typically involves coupling reactions between oxetane-containing precursors and propiolic acid derivatives. A common approach is the Sonogashira coupling , which connects sp³-hybridized carbons (e.g., 3-methyloxetane derivatives) with terminal alkynes (e.g., propiolic acid esters) using palladium catalysts and copper co-catalysts . Key steps include:
- Reagent selection : Use Pd(PPh₃)₂Cl₂ or PdCl₂(dppf) as catalysts, with triethylamine as a base.
- Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours.
- Post-reaction hydrolysis : Acidic hydrolysis (e.g., HCl/water) to convert ester intermediates to the carboxylic acid.
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Basic: How should researchers characterize the structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy :
- ¹H NMR : Look for the oxetane methyl group (~1.4–1.6 ppm) and acetylene proton absence (due to coupling with adjacent groups).
- ¹³C NMR : Confirm the oxetane quaternary carbon (~85–90 ppm) and alkyne carbons (~75–85 ppm).
- Mass spectrometry (HRMS) : Verify the molecular ion peak (C₈H₁₀O₃, expected m/z 154.0630).
- Infrared spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
Cross-referencing with literature data (e.g., oxetane-containing analogs) is critical for validation .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory potency) often arise from experimental variability . Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and pathogen strains (e.g., E. coli ATCC 25922).
- Dose-response curves : Compare EC₅₀ values across studies, accounting for solvent effects (DMSO vs. aqueous buffers).
- Mechanistic studies : Probe specific targets (e.g., COX-2 inhibition for anti-inflammatory activity) using knockout models or enzyme assays .
For example, if one study reports weak antimicrobial activity, reevaluate using broth microdilution (CLSI guidelines) to control inoculum size .
Advanced: What computational strategies predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) and molecular docking are pivotal:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at the alkyne and carboxylic acid groups, predicting sites for nucleophilic attack or hydrogen bonding .
- Docking simulations : Use AutoDock Vina to model interactions with proteins (e.g., β-lactamase for antibiotic resistance studies). Focus on binding affinity (ΔG) and pose reproducibility.
- ADMET profiling : Predict pharmacokinetics (e.g., LogP ~1.2 for moderate lipophilicity) using tools like SwissADME .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Apply Design of Experiments (DoE) to balance yield, cost, and time:
- Variables : Catalyst loading (0.5–2 mol%), temperature (50–90°C), and solvent polarity (THF vs. DMF).
- Response surface methodology : Identify optimal conditions (e.g., 1 mol% Pd, 70°C in THF) for >80% yield.
- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Comparative Analysis of Structurally Similar Compounds
Advanced: What strategies address low solubility in aqueous buffers during biological assays?
- Co-solvent systems : Use 5–10% DMSO/PBS mixtures, ensuring cytotoxicity controls.
- Prodrug derivatization : Synthesize methyl esters (e.g., methyl 3-(3-Methyloxetan-3-yl)prop-2-ynoate) for improved solubility, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

